molecular formula C11H15ClN2 B1431253 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride CAS No. 1375996-89-6

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride

Cat. No.: B1431253
CAS No.: 1375996-89-6
M. Wt: 210.7 g/mol
InChI Key: GRWJGHPPVNBLJL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents against infectious diseases. Recent scientific investigations have identified tetrahydronaphthalene amide (THNA) derivatives, for which this compound serves as a crucial precursor, as a novel and promising class of ATP synthase inhibitors effective against Mycobacterium tuberculosis (M.tb) . This research is critical in addressing the global health crisis of drug-resistant tuberculosis. These inhibitors target the bacterial enzyme ATP synthase, disrupting energy production and leading to the effective prevention of mycobacterial growth in culture . Compounds based on this scaffold are being studied for their potential to exhibit improved pharmacological profiles, including reduced hERG channel liability and modified metabolic clearance rates, compared to existing treatments . This makes 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride a valuable building block for researchers developing next-generation anti-tuberculosis agents with potentially enhanced efficacy and safety.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWJGHPPVNBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride typically involves the conversion of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde or related derivatives into the corresponding carboximidamide salt. This conversion is often achieved by reaction with amidine reagents under controlled conditions, followed by salt formation with hydrochloric acid.

Specific Preparation Method: N-(2,2-Diethoxyethyl) Intermediate Route

A key intermediate in the synthesis is N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride , which serves as a precursor for further transformations into imidazole derivatives with pharmacological activity.

This intermediate is synthesized by reacting tetrahydronaphthalene derivatives with diethoxyethyl amidine reagents, followed by hydrochloride salt formation. The diethoxyethyl group acts as a protecting group for the amidine functionality, facilitating subsequent cyclization or functionalization steps.

Reaction Conditions and Yield Optimization

While detailed experimental procedures specific to 1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride are limited in publicly available literature, analogous preparation methods for related carboximidamide hydrochlorides provide valuable insights:

Yield (%) Reaction Conditions Operation Details
83.9% N-ethyl-N,N-diisopropylamine; DMF solvent; 20°C; ~2.7 hours Slow addition of di-tert-butyl dicarbonate to amidine hydrochloride in DMF with base, followed by aqueous workup and crystallization.
87% N-ethyl-N,N-diisopropylamine; Acetonitrile; 62°C; 2 hours Stirring of amine hydrochloride with amidine hydrochloride and base in acetonitrile, followed by filtration and washing to isolate product.
76% N-ethyl-N,N-diisopropylamine; DMF; 20°C; 96 hours Prolonged stirring of carbamate and amidine hydrochloride in DMF, followed by ether precipitation and drying.

These conditions highlight the importance of:

  • Using a strong organic base such as N-ethyl-N,N-diisopropylamine (diisopropylethylamine) to neutralize hydrochloride salts and promote nucleophilic substitution.
  • Employing polar aprotic solvents like DMF or acetonitrile to enhance solubility and reaction rates.
  • Controlling temperature around room temperature to moderate heating (20–62°C) to balance reaction kinetics and product stability.
  • Isolating the product by crystallization or filtration to achieve high purity.

Mechanistic Considerations

The preparation involves nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the tetrahydronaphthalene derivative (often an aldehyde or halide precursor), followed by protonation to form the hydrochloride salt. The presence of protecting groups such as diethoxyethyl facilitates selective reactions and improves yield by preventing side reactions.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions
Starting Material 1,2,3,4-Tetrahydronaphthalene-1-carboxaldehyde or derivative
Amidines Used N-(2,2-Diethoxyethyl) amidine hydrochloride
Base N-ethyl-N,N-diisopropylamine (DIPEA)
Solvent DMF, Acetonitrile
Temperature 20°C to 62°C
Reaction Time 2 to 96 hours
Yield 76% to 87%
Isolation Filtration, crystallization, washing with solvents

Research Findings and Notes

  • The use of diethoxyethyl protecting groups on amidines is a strategic approach to improve the stability and handling of intermediates in the synthesis of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride.
  • Reaction optimization studies emphasize the balance between reaction temperature and time to maximize yield and purity.
  • The hydrochloride salt form enhances the compound's stability and facilitates purification.
  • Analogous synthetic routes for related carboximidamide hydrochlorides suggest that the choice of base and solvent critically affects the efficiency of the amidine incorporation step.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an essential reagent in various chemical reactions, facilitating the formation of more complex molecules.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form naphthoic acids.
    • Reduction : Reduced to yield tetrahydronaphthalene derivatives.
    • Substitution Reactions : Engages in substitution with nucleophiles like amines and alcohols.

Biology

  • Enzyme Interactions : Used to study enzyme kinetics and mechanisms. It acts as a probe in biochemical assays to elucidate enzyme functions.
  • Biological Activity : Exhibits potential biological activities including enzyme inhibition and receptor modulation which can affect various metabolic pathways.

Medicine

  • Therapeutic Potential : Investigated for its role in treating conditions such as autoimmune diseases and cancer due to its ability to modulate immune responses. It has shown promise as a therapeutic agent by acting on specific molecular targets .

Antihypertensive Properties

Research indicates that substituted aminonaphthols related to this compound exhibit antihypertensive effects similar to clinically effective drugs like verapamil. These compounds demonstrate calcium channel blocking properties that can help manage hypertension effectively .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the tetralin backbone but differ in substituents, impacting physicochemical and biological properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide HCl 1375996-89-6 C₁₁H₁₅ClN₂ 210.70 Carboximidamide (-C(=NH)NH₂·HCl) Not explicitly stated; likely research use
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (a) C₁₁H₁₂O₂ 176.21 Carboxylic acid (-COOH) Intermediate in organic synthesis
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (b) C₁₃H₁₈N₂O 218.30 Carboxamide (-CONH-(CH₂)₂NH₂) Potential bioactive scaffold
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c) C₁₁H₁₁N 157.22 Nitrile (-CN) High reactivity in nucleophilic additions
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride 3459-02-7 C₁₀H₁₃N·HCl 183.68 Primary amine (-NH₂·HCl) Pharmaceutical intermediate

Key Differences and Implications

Functional Group Reactivity :
  • Carboximidamide (Target Compound) : The presence of the amidine group (protonated as HCl salt) enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets (e.g., enzyme active sites).
  • Carboxylic Acid (a) : Acidic proton (pKa ~4-5) enables salt formation and solubility in basic media. Commonly used in esterification or amidation reactions .
  • Nitrile (c) : Electrophilic carbon enables reactions like hydrolysis to amides or acids, limiting stability in aqueous environments .
  • Primary Amine () : Basic nitrogen facilitates salt formation and coordination chemistry but lacks the amidine’s resonance stabilization .
Physicochemical Properties :
  • Molecular Weight : The target compound (210.70 g/mol) is heavier than analogues due to the carboximidamide and HCl salt.
  • Solubility : Hydrochloride salts (Target and Compound from ) are typically water-soluble, whereas nitriles (c) and carboxylic acids (a) may require polar aprotic solvents.
  • Stability : Amidines are prone to hydrolysis under strongly acidic or basic conditions, whereas nitriles (c) hydrolyze slowly in neutral aqueous media .

Research Findings and Data Gaps

  • Pharmacopeial Standards: Compounds (a), (b), and (c) in meet sterility and pH requirements (pH 5.8–6.5), suggesting pharmaceutical-grade purity . No such data exists for the target compound.
  • Toxicity and Safety: No hazard statements or GHS pictograms are listed for the target compound, unlike nitriles (c), which often carry toxicity warnings .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride (CAS No. 1375996-89-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14N2Cl
  • Molecular Weight : 210.71 g/mol
  • IUPAC Name : 1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride
  • InChI Key : GRWJGHPPVNBLJL-UHFFFAOYSA-N

The compound features a naphthalene core with a carboximidamide functional group, which contributes to its reactivity and biological interactions.

The biological activity of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, impacting physiological responses.

Biological Activities

Research indicates various biological activities associated with this compound:

Antihypertensive Properties

Substituted aminonaphthols related to this compound have been studied for their antihypertensive effects. They exhibit calcium channel blocking properties similar to clinically effective drugs like verapamil .

Case Studies and Research Findings

StudyFindings
Calcium Channel Blocker Study Substituted 1,2,3,4-tetrahydroaminonaphthols demonstrated significant calcium channel blocking activity and antihypertensive effects in animal models .
Pharmacological Testing Extensive testing revealed that aminonaphthols possess diverse pharmacological properties, although the exact contributions to antihypertensive activity remain unclear .

Comparative Analysis with Similar Compounds

CompoundActivityNotes
1,2,3,4-Tetrahydro-1-naphthoic acidIntermediate in synthesisUsed in pharmaceuticals
1-Methylene-1,2,3,4-tetrahydronaphthaleneVarious chemical reactionsIntermediate in organic synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride, and how can its purity be validated?

  • Methodology : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by carboximidamide functionalization. Key steps include protecting group strategies (e.g., Boc or Fmoc for amine intermediates) and acid-catalyzed hydrolysis to yield the hydrochloride salt .
  • Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. Cross-reference with known analogs like 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride .

Q. What are the primary applications of this compound in pharmacological research?

  • Applications : The tetralin scaffold is prevalent in CNS drug development due to its lipophilicity and ability to cross the blood-brain barrier. Carboximidamide derivatives are explored as enzyme inhibitors (e.g., monoamine oxidases) or receptor modulators .
  • Experimental Design : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition kinetics) followed by in vivo pharmacokinetic studies to assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties during stability studies?

  • Data Contradiction Analysis : Variations in melting points or decomposition temperatures may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare batch-specific thermal profiles .
  • Mitigation : Standardize synthesis protocols (e.g., solvent crystallization) and employ accelerated stability testing under controlled humidity/temperature (ICH guidelines) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Methodology :

  • Structural Studies : X-ray crystallography or cryo-EM for target-ligand complex resolution.
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and dynamic interactions .
    • Validation : Correlate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can degradation pathways be systematically analyzed to improve formulation stability?

  • Degradation Studies : Expose the compound to stress conditions (light, pH extremes) and monitor degradation products via LC-MS/MS. For example, hydrolysis of the carboximidamide group may yield secondary amines or carbonyl derivatives .
  • Analytical Workflow :

Forced Degradation : Use 0.1 M HCl/NaOH (40°C, 72 hrs) or UV light (ICH Q1B).

Identification : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for structural elucidation of degradants .

Methodological Considerations

Q. What precautions are critical for handling this compound in aqueous environments?

  • Handling Protocol :

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for in vitro assays; avoid prolonged exposure to water >pH 7.0 to prevent imidamide hydrolysis .

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Experimental Design :

  • Concentration Range : Use logarithmic dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
  • Control Groups : Include structurally related analogs (e.g., 1,2,3,4-Tetrahydroacridine derivatives) to assess selectivity .
    • Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive binding mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride

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